molecular formula C18H26N2O6 B105446 N-Boc-4-nitro-L-phenylalanine-T-butyl ester CAS No. 116366-27-9

N-Boc-4-nitro-L-phenylalanine-T-butyl ester

Cat. No.: B105446
CAS No.: 116366-27-9
M. Wt: 366.4 g/mol
InChI Key: CIIPFNPETNNJDS-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-nitro-L-phenylalanine-T-butyl ester typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a Boc group, followed by esterification with tert-butyl alcohol. The reaction is usually carried out under basic conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like sodium hydroxide . The process involves stirring the reactants in a suitable solvent, such as tetrahydrofuran (THF), at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reaction time, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Boc-4-nitro-L-phenylalanine-T-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Boc-4-nitro-L-phenylalanine-T-butyl ester involves the selective protection and deprotection of functional groups during chemical synthesis. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: N-Boc-4-nitro-L-phenylalanine-T-butyl ester is unique due to the presence of both the Boc protecting group and the nitro group, which provide versatility in chemical synthesis. The compound’s ability to undergo selective deprotection and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-17(2,3)25-15(21)14(19-16(22)26-18(4,5)6)11-12-7-9-13(10-8-12)20(23)24/h7-10,14H,11H2,1-6H3,(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIPFNPETNNJDS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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